Cas no 74954-71-5 ((3S)-3-hydroxypiperidin-2-one)

(3S)-3-hydroxypiperidin-2-one is a chiral heterocyclic compound featuring a hydroxyl group at the 3-position of a piperidin-2-one scaffold. Its stereospecific (S)-configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and enantioselective catalysts. The presence of both hydroxyl and lactam functionalities enhances its utility in derivatization reactions, enabling the formation of complex structures with high regioselectivity. This compound is commonly employed in medicinal chemistry for the synthesis of protease inhibitors, neuromodulators, and other therapeutic agents. Its well-defined stereochemistry and reactivity profile contribute to its reproducibility in research and industrial applications.
(3S)-3-hydroxypiperidin-2-one structure
(3S)-3-hydroxypiperidin-2-one structure
Product Name:(3S)-3-hydroxypiperidin-2-one
CAS No:74954-71-5
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD11112159
CID:1036714
PubChem ID:5289581
Update Time:2025-05-19

(3S)-3-hydroxypiperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-hydroxy-2-Piperidinone
    • (S)-3-Hydroxypiperidin-2-one
    • (S)-3-Hydroxy-piperidin-2-on
    • (S)-3-hydroxy-piperidin-2-one
    • AC1NRDJ7
    • AK-41395
    • KB-05405
    • RL04858
    • SureCN1105058
    • (3S)-3-hydroxypiperidin-2-one
    • (S)-(-)-3-hydroxy-2-piperidone
    • 74954-71-5
    • DTXSID10415363
    • RYKLZUPYJFFNRR-BYPYZUCNSA-N
    • AT24626
    • CS-0455353
    • AKOS016844259
    • XYLOSE-DERIVED ISOFAGOMINE LACTAM
    • A850531
    • Q27467528
    • 3-(S)-HYDROXY-2-PIPERIDONE
    • SCHEMBL1105058
    • MDL: MFCD11112159
    • Inchi: 1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
    • InChI Key: RYKLZUPYJFFNRR-BYPYZUCNSA-N
    • SMILES: O[C@@H]1C(NCCC1)=O

Computed Properties

  • Exact Mass: 115.063328530g/mol
  • Monoisotopic Mass: 115.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 144-146 ºC (ethyl acetate )
  • Solubility: Soluble (256 g/l) (25 º C),
  • PSA: 49.33000
  • LogP: -0.41390

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(3S)-3-hydroxypiperidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:74954-71-5)(S)-3-hydroxypiperidin-2-one
Order Number:A850531
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:31
Price ($):431.0
Email:sales@amadischem.com

Additional information on (3S)-3-hydroxypiperidin-2-one

Introduction to (3S)-3-hydroxypiperidin-2-one (CAS No. 74954-71-5)

(3S)-3-hydroxypiperidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 74954-71-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The stereochemistry of this molecule, particularly the (3S) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The< strong>hydroxypiperidine core of (3S)-3-hydroxypiperidin-2-one is a versatile scaffold that has been extensively explored in the design of bioactive molecules. Piperidine derivatives are well-known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The presence of a hydroxyl group at the 3-position introduces additional functionalization possibilities, enabling the synthesis of more complex and diverse molecular structures.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how (3S)-3-hydroxypiperidin-2-one interacts with biological targets. Studies have demonstrated that the stereochemistry of the piperidine ring significantly influences binding affinity and metabolic stability. The (3S) configuration, in particular, has been found to exhibit favorable pharmacokinetic properties, making it an attractive candidate for further development.

In the context of drug discovery, (3S)-3-hydroxypiperidin-2-one has been investigated as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it a valuable building block for constructing more complex molecules with improved efficacy and reduced side effects. Researchers have leveraged this compound to develop inhibitors targeting various enzymes involved in critical biological pathways.

One notable area of research involves the use of (3S)-3-hydroxypiperidin-2-one in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that specifically interact with these kinases, researchers aim to develop treatments that can modulate cellular processes and restore normal function.

Additionally, (3S)-3-hydroxypiperidin-2-one has been explored in the context of antiviral drug development. The ability to modify the piperidine scaffold allows for the creation of compounds that can interfere with viral replication cycles. Recent studies have highlighted the potential of this compound in inhibiting viral proteases and polymerases, thereby preventing the spread of infection.

The synthesis of (3S)-3-hydroxypiperidin-2-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials. These developments have opened new avenues for exploring its therapeutic potential.

In summary, (3S)-3-hydroxypiperidin-2-one (CAS No. 74954-71-5) is a compound of great interest in pharmaceutical research due to its unique structural features and potential applications in drug development. Its stereochemistry, functional groups, and biological interactions make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in future medical advancements.

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Amadis Chemical Company Limited
(CAS:74954-71-5)(S)-3-hydroxypiperidin-2-one
A850531
Purity:99%
Quantity:1g
Price ($):431.0
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